molecular formula C19H19N3O4 B063159 Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate CAS No. 180859-75-0

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate

Cat. No. B063159
M. Wt: 353.4 g/mol
InChI Key: FSPCNIATCQGCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer.

Mechanism Of Action

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.

Biochemical And Physiological Effects

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) in cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cancer. However, its effectiveness may vary depending on the type of cancer and the EGFR mutation status. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

Further studies are needed to explore the potential of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate as a therapeutic agent for cancer. One direction is to investigate its combination with other targeted therapies or chemotherapy to enhance its anti-tumor activity. Another direction is to develop more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, the use of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate in other diseases such as inflammatory disorders and neurodegenerative diseases should also be explored.

Synthesis Methods

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate can be synthesized by reacting 4-(4-morpholinylcarbonyl)-2-quinolineacetic acid with ethyl alpha-cyano-4-hydroxycinnamate in the presence of thionyl chloride. The resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been widely used in scientific research as a tool to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated its anti-tumor activity in animal models of cancer.

properties

CAS RN

180859-75-0

Product Name

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-cyano-2-[4-(morpholine-4-carbonyl)quinolin-2-yl]acetate

InChI

InChI=1S/C19H19N3O4/c1-2-26-19(24)15(12-20)17-11-14(13-5-3-4-6-16(13)21-17)18(23)22-7-9-25-10-8-22/h3-6,11,15H,2,7-10H2,1H3

InChI Key

FSPCNIATCQGCQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3

synonyms

Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate

Origin of Product

United States

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